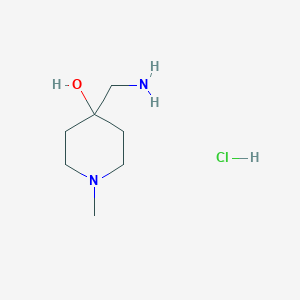

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-piperidone hydrochloride hydrate.

Reductive Amination: The 4-piperidone hydrochloride hydrate undergoes reductive amination with formaldehyde and a suitable amine, such as methylamine, to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

化学反应分析

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

科学研究应用

Medicinal Chemistry

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride exhibits significant potential in the development of pharmaceuticals due to its structural similarity to piperidine derivatives, which are known for their therapeutic properties.

- Somatostatin Receptor Agonists : Recent studies indicate that derivatives of this compound have a strong affinity for somatostatin receptors, making them candidates for treating various conditions such as cancers, gastrointestinal disorders, and metabolic syndromes . Somatostatin is crucial in regulating hormone secretion and has implications in neurobiology and oncology.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuropharmacological research.

- Potential Treatments for Neurological Disorders : Research has suggested that compounds similar to 4-(aminomethyl)-1-methylpiperidin-4-ol can be effective in managing conditions like anxiety and depression by modulating neurotransmitter activity .

Forensic Science

In forensic applications, this compound can be used as a reference standard in toxicology studies.

- Toxicological Analysis : Its presence can be analyzed in biological samples to understand drug interactions or poisoning cases involving piperidine derivatives .

Case Study 1: Development of Somatostatin Analogues

A study published in Journal of Medicinal Chemistry explored the synthesis of somatostatin analogues based on piperidine structures, including derivatives of this compound. The results demonstrated improved receptor binding affinity and biological activity compared to existing treatments for acromegaly and other hormone-related disorders .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading neuropharmacology lab investigated the effects of piperidine derivatives on anxiety models in rodents. The findings indicated that compounds similar to 4-(aminomethyl)-1-methylpiperidin-4-ol significantly reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .

作用机制

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

Piperidine: A simple six-membered ring with a nitrogen atom, used as a precursor in organic synthesis.

1-Methylpiperidine: A methylated derivative of piperidine, used in the synthesis of pharmaceuticals.

4-Piperidone: A ketone derivative of piperidine, used as an intermediate in chemical synthesis.

Uniqueness

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and hydroxyl groups make it a versatile intermediate for the synthesis of various compounds with potential therapeutic applications.

生物活性

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, often referred to as AMMPH, is a piperidine derivative with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer therapy. This article explores the biological activity of AMMPH, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C₇H₁₈ClN₃O

- Molecular Weight : 177.69 g/mol

- Structure : The compound features a piperidine ring with an aminomethyl substituent and a hydroxyl group, contributing to its biological activity.

AMMPH exhibits various biological activities through its interaction with neurotransmitter systems and cellular pathways:

- Cholinergic Activity : AMMPH has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cognitive functions and may have implications for Alzheimer's disease treatment .

- Antitumor Activity : Preliminary studies indicate that AMMPH can induce apoptosis in various cancer cell lines. The compound activates intrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins .

Biological Activity Overview

The following table summarizes the biological activities and effects of AMMPH based on available literature:

Neuropharmacological Studies

Research has demonstrated that AMMPH can effectively enhance cognitive function in animal models. A study involving mice treated with AMMPH showed significant improvements in memory retention and learning tasks compared to control groups. The mechanism was attributed to its cholinergic activity, which is critical for synaptic plasticity .

Antitumor Research

In vitro studies have evaluated the cytotoxic effects of AMMPH on various cancer cell lines, including breast and prostate cancer cells. The results indicated that AMMPH significantly reduced cell viability and induced apoptosis at concentrations ranging from 10 to 50 µM. The compound's ability to activate caspase-dependent pathways highlights its potential as an anticancer agent .

Antimicrobial Activity

AMMPH has also been tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed that it possesses moderate antibacterial activity, making it a candidate for further exploration in antibiotic development .

属性

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTPMBZCYFICBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168818-68-6 |

Source

|

| Record name | 4-Piperidinol, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168818-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。